4-(2-Aminoethyl)phenol;hydrate 4-(2-Aminoethyl)phenol;hydrate
Brand Name: Vulcanchem
CAS No.: 62722-95-6
VCID: VC19436139
InChI: InChI=1S/2C8H11NO.H2O/c2*9-6-5-7-1-3-8(10)4-2-7;/h2*1-4,10H,5-6,9H2;1H2
SMILES:
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

4-(2-Aminoethyl)phenol;hydrate

CAS No.: 62722-95-6

Cat. No.: VC19436139

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Aminoethyl)phenol;hydrate - 62722-95-6

Specification

CAS No. 62722-95-6
Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name 4-(2-aminoethyl)phenol;hydrate
Standard InChI InChI=1S/2C8H11NO.H2O/c2*9-6-5-7-1-3-8(10)4-2-7;/h2*1-4,10H,5-6,9H2;1H2
Standard InChI Key IMRRSPNUCYYRGN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCN)O.C1=CC(=CC=C1CCN)O.O

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Composition

4-(2-Aminoethyl)phenol;hydrate (CAS 62722-95-6) is a hydrated form of 4-(2-aminoethyl)phenol, alternatively described as a dihydrate of tyramine (4-hydroxyphenethylamine) . Its molecular formula, C16H24N2O3\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_3, corresponds to two tyramine molecules (C8H11NO\text{C}_8\text{H}_{11}\text{NO}) combined with one water molecule (H2O\text{H}_2\text{O}). This contrasts with the monohydrate form (CAS 924281-00-5), which has the formula C8H13NO2\text{C}_8\text{H}_{13}\text{NO}_2 and a molecular weight of 155.194 g/mol .

Table 1: Comparative Molecular Data

Property4-(2-Aminoethyl)phenol;hydrate (CAS 62722-95-6)Tyramine (CAS 51-67-2)
Molecular FormulaC16H24N2O3\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_3C8H11NO\text{C}_8\text{H}_{11}\text{NO}
Molecular Weight (g/mol)292.37137.18
IUPAC Name4-(2-aminoethyl)phenol;hydrate4-(2-aminoethyl)phenol
Hydration StateDihydrateAnhydrous

Spectroscopic and Computational Data

The compound’s InChIKey (IMRRSPNUCYYRGN-UHFFFAOYSA-N) confirms its structural similarity to tyramine, differing only by hydration . Computational models predict a logP value of 1.53, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Nuclear magnetic resonance (NMR) spectra for the hydrate remain unpublished, but tyramine’s 1H^1\text{H}-NMR shows characteristic aromatic protons at 6.7–7.1 ppm and ethylamine signals at 2.7–3.1 ppm .

Synthesis and Manufacturing

Synthetic Routes

While direct methods for 4-(2-Aminoethyl)phenol;hydrate are undocumented, its synthesis likely involves:

  • Reductive Amination: Reacting 4-hydroxyphenylacetone with ammonia under hydrogenation, followed by hydration .

  • Enzymatic Decarboxylation: Using tyrosine decarboxylase on L-tyrosine, a pathway common in tyramine production .

Industrial-scale production faces challenges in controlling hydration states, as excess water promotes dihydrate formation.

Purification and Stability

The hydrate decomposes above 150°C, necessitating low-temperature storage (<15°C) under inert gas to prevent oxidation . Chromatographic purification (e.g., silica gel with methanol/chloroform) yields >98% purity, though hydrate-anhydrous interconversion may occur during solvent removal .

Applications in Research and Industry

Pharmaceutical Intermediates

4-(2-Aminoethyl)phenol;hydrate serves as a precursor for:

  • Neurotransmitter Analogues: Dopamine derivatives for Parkinson’s disease research .

  • Antidepressants: Methylation of the amine group produces compounds with monoamine oxidase inhibition .

Material Science

Its phenolic hydroxyl group enables polymerization into polyarylates, which exhibit UV resistance and thermal stability up to 300°C.

ParameterRequirement
Temperature2–8°C
Humidity<30% relative humidity
Light ExposureAmber glass containers

Analytical Characterization Methods

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves the hydrate from anhydrous tyramine with a retention time shift of 1.2 minutes .

Mass Spectrometry

ESI-MS in positive mode shows a dominant ion at m/zm/z 293.4 ([M+H]+[\text{M}+\text{H}]^+), distinguishing it from tyramine’s m/zm/z 138.2 .

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